molecular formula C18H21NO B3148200 1-Benzyl-4-phenoxypiperidine CAS No. 63843-60-7

1-Benzyl-4-phenoxypiperidine

Katalognummer B3148200
CAS-Nummer: 63843-60-7
Molekulargewicht: 267.4 g/mol
InChI-Schlüssel: NKXNWAITWRDLGQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Benzyl-4-phenoxypiperidine is a type of phenylpiperidine . Phenylpiperidines are chemical compounds with a phenyl moiety directly attached to piperidine . They are associated with a variety of pharmacological effects, including morphine-like activity or other central nervous system effects .


Physical And Chemical Properties Analysis

The specific physical and chemical properties of this compound are not provided in the search results . For detailed information, one might need to refer to specialized chemical databases or safety data sheets.

Wissenschaftliche Forschungsanwendungen

Histamine H3 Antagonist

1-Benzyl-4-phenoxypiperidine derivatives have been studied for their role as histamine H3 antagonists. Research by Dvorak et al. (2005) found that compounds with a 4-phenoxypiperidine core exhibit potent H3 antagonist activity, making them potential candidates for treating disorders related to histamine dysregulation (Dvorak et al., 2005).

NMDA Receptor Antagonists

Compounds similar to this compound, specifically 1-(heteroarylalkynyl)-4-benzylpiperidines, have been synthesized and evaluated as N-methyl-D-aspartate (NMDA) receptor antagonists. Wright et al. (2001) explored their potential in treating Parkinson's disease and found that certain compounds demonstrated potency in this application (Wright et al., 2001).

LSD1 Inhibitors

A study by Xi et al. (2018) on 4-(4-benzyloxy)phenoxypiperidines, which are structurally related to this compound, showed that these compounds could inhibit lysine specific demethylase 1 (LSD1), a target in cancer treatment. The study highlighted one compound, 10d, for its potent inhibitory activity and potential as a therapeutic agent in LSD1 associated tumors (Xi et al., 2018).

Selective Estrogen Receptor Modulators (SERMs)

Jha et al. (2015) synthesized derivatives of this compound as potential selective estrogen receptor modulators (SERMs) for breast cancer treatment. Their study found that certain compounds displayed significant cytotoxic potency against breast cancer cell lines and potential as therapeutic agents (Jha et al., 2015).

Dopamine Transporter Inhibitors

Greiner et al. (2003) studied 4-[2-[bis(4-fluorophenyl)methoxy]ethyl-1-benzylpiperidines, structurally related to this compound, for their ability to inhibit the dopamine transporter (DAT). Their findings suggested potential applications in neurological disorders where modulation of dopamine levels is beneficial (Greiner et al., 2003).

Wirkmechanismus

1-Benzyl-4-phenoxypiperidine has been found to disrupt the β-catenin/B-cell lymphoma 9 (BCL9) protein-protein interaction (PPI) with a Ki of 0.96 μM in AlphaScreen competitive inhibition assays . It has good selectivity for β-catenin/BCL9 over β-catenin/E-cadherin PPIs .

Safety and Hazards

The safety data sheet for 1-Benzyl-4-phenoxypiperidine was not found in the search results . For safety and hazard information, it’s recommended to refer to the material safety data sheet (MSDS) provided by the manufacturer or supplier.

Zukünftige Richtungen

1-Benzyl-4-phenoxypiperidine has been studied as a potential small-molecule inhibitor of the β-catenin/B-cell lymphoma 9 (BCL9) protein-protein interaction . This suggests potential applications in the treatment of diseases where this interaction plays a key role .

Eigenschaften

IUPAC Name

1-benzyl-4-phenoxypiperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO/c1-3-7-16(8-4-1)15-19-13-11-18(12-14-19)20-17-9-5-2-6-10-17/h1-10,18H,11-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKXNWAITWRDLGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1OC2=CC=CC=C2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a cold (0° C.) mixture of phenol (190 mg, 2.02 mmol) and triphenylphosphine (680 mg, 2.6 mmol) in dry THF (6.4 mL) is added dropwise over 30 min a solution of 1-benzyl-piperidin-4-ol (490 mg, 2.6 mmol) and diethylazadicarboxylate (0.41 mL, 2.6 mmol) in dry THF (4.8 mL). The mixture is stirred at room temperature under nitrogen for 20 h. The mixture is dissolved in EtOAc, washed with sat. NaHCO3 (2×20 mL), dried (MgSO4), filtered and concentrated to provide a crude oil. Flash chromatography (EtOAc/Hex: 3/7) provides the title compound.
Quantity
190 mg
Type
reactant
Reaction Step One
Quantity
680 mg
Type
reactant
Reaction Step One
Name
Quantity
6.4 mL
Type
solvent
Reaction Step One
Quantity
490 mg
Type
reactant
Reaction Step Two
Name
Quantity
4.8 mL
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Benzyl-4-phenoxypiperidine
Reactant of Route 2
Reactant of Route 2
1-Benzyl-4-phenoxypiperidine
Reactant of Route 3
Reactant of Route 3
1-Benzyl-4-phenoxypiperidine
Reactant of Route 4
Reactant of Route 4
1-Benzyl-4-phenoxypiperidine
Reactant of Route 5
Reactant of Route 5
1-Benzyl-4-phenoxypiperidine
Reactant of Route 6
Reactant of Route 6
1-Benzyl-4-phenoxypiperidine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.